molecular formula C9H5F2NO B14868661 4-Acetyl-2,5-difluorobenzonitrile

4-Acetyl-2,5-difluorobenzonitrile

Cat. No.: B14868661
M. Wt: 181.14 g/mol
InChI Key: QNYBMQHBGNQWKQ-UHFFFAOYSA-N
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Description

4-Acetyl-2,5-difluorobenzonitrile is an organic compound with the molecular formula C9H5F2NO It is characterized by the presence of acetyl and difluorobenzonitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-2,5-difluorobenzonitrile typically involves the reaction of 2,5-difluorobenzonitrile with acetyl chloride in the presence of a Lewis acid catalyst. The reaction is carried out under controlled temperature conditions to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment to maintain precise reaction conditions and ensure consistent product quality. The use of phase transfer catalysts and recycling of solvents and catalysts are common practices to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-2,5-difluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Acetyl-2,5-difluorobenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-Acetyl-2,5-difluorobenzonitrile involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophiles. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable compound in synthetic chemistry .

Comparison with Similar Compounds

  • 2,4-Difluorobenzonitrile
  • 2,5-Difluorobenzonitrile
  • 4-Amino-2,5-difluorobenzonitrile

Comparison: 4-Acetyl-2,5-difluorobenzonitrile is unique due to the presence of both acetyl and difluorobenzonitrile groups, which confer distinct chemical properties. Compared to similar compounds, it exhibits higher reactivity and stability, making it suitable for specific applications in synthetic chemistry and industrial processes .

Properties

Molecular Formula

C9H5F2NO

Molecular Weight

181.14 g/mol

IUPAC Name

4-acetyl-2,5-difluorobenzonitrile

InChI

InChI=1S/C9H5F2NO/c1-5(13)7-3-8(10)6(4-12)2-9(7)11/h2-3H,1H3

InChI Key

QNYBMQHBGNQWKQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C(=C1)F)C#N)F

Origin of Product

United States

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